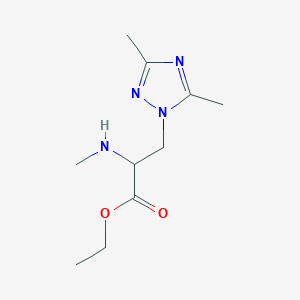
Ethyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoate is a useful research compound. Its molecular formula is C10H18N4O2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanoate is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N4O2, with a molecular weight of approximately 236.27 g/mol. The compound contains a triazole ring which is known for its diverse biological activities.
Biological Activity
1. Antimicrobial Activity
Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies indicated that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
2. Anticancer Properties
The compound’s triazole structure is associated with anticancer activities. Studies have indicated that derivatives of triazoles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, in a study involving human cancer cells, the compound exhibited cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents . The mechanism appears to involve the disruption of cellular signaling pathways essential for cancer cell survival.
3. Antifungal Activity
this compound has shown antifungal activity against common fungal pathogens. Research indicates that it inhibits the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound acts as an inhibitor of various enzymes involved in metabolic pathways crucial for pathogen survival.
- Cell Signaling Disruption: It interferes with signaling pathways that regulate cell proliferation and apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests strong potential for therapeutic applications in treating bacterial infections .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with this compound led to a dose-dependent decrease in viability in MCF-7 breast cancer cells. The study reported an IC50 value of approximately 30 µM after 48 hours of exposure .
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
ethyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-5-16-10(15)9(11-4)6-14-8(3)12-7(2)13-14/h9,11H,5-6H2,1-4H3 |
InChI Key |
XEASCRZEPXOYDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C(=NC(=N1)C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















